molecular formula C9H10N4O3 B025673 1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione CAS No. 103262-72-2

1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione

Cat. No. B025673
M. Wt: 222.2 g/mol
InChI Key: DOEJDLGRLSSRFT-UHFFFAOYSA-N
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Description

1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione, also known as tetrahydrobiopterin (BH4), is a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 has been studied for its potential therapeutic applications in various diseases, including phenylketonuria, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

BH4 acts as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and catecholamines. BH4 is required for the activity of tyrosine hydroxylase (TH), which converts tyrosine to L-DOPA, the precursor of dopamine, norepinephrine, and epinephrine. BH4 is also required for the activity of nitric oxide synthase (NOS), which converts L-arginine to nitric oxide (NO), a potent vasodilator. BH4 also acts as an antioxidant and reduces oxidative stress by scavenging reactive oxygen species (ROS).

Biochemical And Physiological Effects

BH4 has several biochemical and physiological effects. BH4 supplementation can increase the activity of TH and NOS, leading to increased neurotransmitter and NO synthesis. BH4 can also reduce oxidative stress and inflammation, leading to improved endothelial function and reduced risk of cardiovascular diseases. BH4 can also improve phenylalanine metabolism in PKU patients, leading to reduced risk of neurological complications.

Advantages And Limitations For Lab Experiments

BH4 has several advantages and limitations for lab experiments. BH4 is a stable and readily available compound that can be easily synthesized. BH4 can be used to study the role of TH and NOS in neurotransmitter and NO synthesis, respectively. However, BH4 supplementation can also have non-specific effects on other enzymes that use BH4 as a cofactor, leading to potential confounding effects.

Future Directions

There are several future directions for BH4 research. One direction is to develop new BH4 analogs that can selectively target specific enzymes involved in neurotransmitter and NO synthesis. Another direction is to study the role of BH4 in other diseases, such as cancer and diabetes. Additionally, the development of new methods for BH4 delivery and imaging can improve the efficacy and specificity of BH4-based therapies.

Synthesis Methods

BH4 can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the condensation of pterin and diaminohexane, followed by oxidation with hydrogen peroxide. Enzymatic synthesis involves the conversion of GTP to BH4 through the action of GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).

Scientific Research Applications

BH4 has been extensively studied for its potential therapeutic applications in various diseases. In phenylketonuria (PKU), BH4 supplementation can improve phenylalanine metabolism and reduce the risk of neurological complications. In cardiovascular diseases, BH4 can improve endothelial function and reduce oxidative stress. In neurological disorders, BH4 can improve neurotransmitter synthesis and reduce oxidative stress and inflammation.

properties

CAS RN

103262-72-2

Product Name

1,3,5-Trimethylpteridine-2,4,6(1H,3H,5H)-trione

Molecular Formula

C9H10N4O3

Molecular Weight

222.2 g/mol

IUPAC Name

1,3,5-trimethylpteridine-2,4,6-trione

InChI

InChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3

InChI Key

DOEJDLGRLSSRFT-UHFFFAOYSA-N

SMILES

CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C

synonyms

2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl-

Origin of Product

United States

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